molecular formula C9H5FN2 B3344903 2-Cyano-5-fluorobenzyl cyanide CAS No. 1000540-75-9

2-Cyano-5-fluorobenzyl cyanide

Cat. No.: B3344903
CAS No.: 1000540-75-9
M. Wt: 160.15 g/mol
InChI Key: FUUGZMFWMWFOJA-UHFFFAOYSA-N
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Description

2-Cyano-5-fluorobenzyl cyanide is an organic compound with the molecular formula C9H5FN2. It is a derivative of benzyl cyanide, where the benzyl group is substituted with a cyano group at the 2-position and a fluorine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-5-fluorobenzyl cyanide can be synthesized through several methods. One common approach involves the reaction of 2-cyano-5-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-fluorobenzyl cyanide undergoes various chemical reactions characteristic of nitriles and aromatic compounds. These include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-5-fluorobenzyl cyanide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-5-fluorobenzyl cyanide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various nucleophilic addition reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzyl cyanide: Lacks the fluorine substitution and has different reactivity and applications.

    2-Cyano-4-fluorobenzyl cyanide: Similar structure but with the fluorine atom at a different position, leading to different chemical properties.

    2-Cyano-5-chlorobenzyl cyanide:

Uniqueness

2-Cyano-5-fluorobenzyl cyanide is unique due to the specific positioning of the cyano and fluorine groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(cyanomethyl)-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUGZMFWMWFOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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